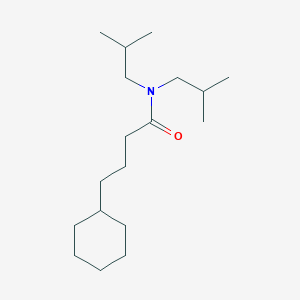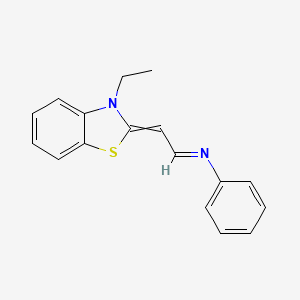
(1E)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethan-1-imine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethan-1-imine typically involves the condensation of 3-ethyl-2-aminobenzothiazole with N-phenylethanimine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethan-1-imine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It could be a candidate for drug development, targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (1E)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethan-1-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1E)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethan-1-imine include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Phenylbenzothiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. The presence of the ethyl group and the imine functionality may influence its biological activity and chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93317-48-7 |
|---|---|
Formule moléculaire |
C17H16N2S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-(3-ethyl-1,3-benzothiazol-2-ylidene)-N-phenylethanimine |
InChI |
InChI=1S/C17H16N2S/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14/h3-13H,2H2,1H3 |
Clé InChI |
QKBQYYCINFPLRE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


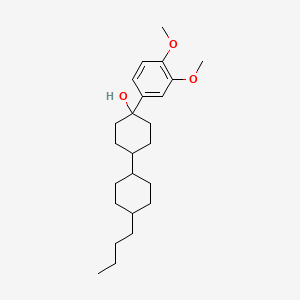
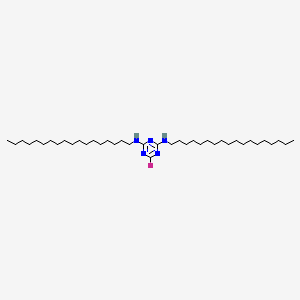
![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
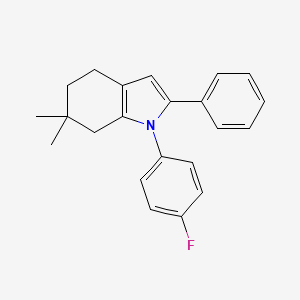
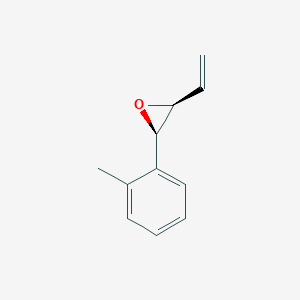
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
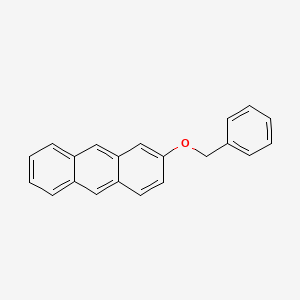
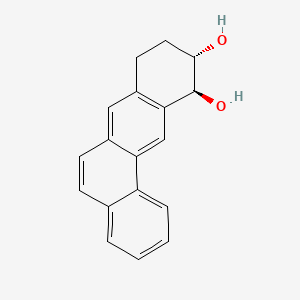

![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
